molecular formula C7H4BrCl3 B8581018 2,3,4-Trichlorobenzyl bromide

2,3,4-Trichlorobenzyl bromide

Cat. No.: B8581018
M. Wt: 274.4 g/mol
InChI Key: NNQZFZSTCLHBNR-UHFFFAOYSA-N
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Description

2,3,4-Trichlorobenzyl bromide is a halogenated aromatic compound characterized by a benzyl group substituted with three chlorine atoms at the 2-, 3-, and 4-positions and a bromine atom on the methylene group. Benzyl bromides are widely used as alkylating agents in organic synthesis, particularly in forming carbon-heteroatom bonds or introducing benzyl-protecting groups .

Properties

Molecular Formula

C7H4BrCl3

Molecular Weight

274.4 g/mol

IUPAC Name

1-(bromomethyl)-2,3,4-trichlorobenzene

InChI

InChI=1S/C7H4BrCl3/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2H,3H2

InChI Key

NNQZFZSTCLHBNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CBr)Cl)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Isomeric Trichlorobenzyl Bromides

  • 2,3,6-Trichlorobenzyl Bromide :
    • CAS : 4960-48-9 (90% purity) .
    • Hazards : Harmful if swallowed and causes burns (Risk Phrases R22, R34) .
    • Structural Impact : The 2,3,6-isomer differs in chlorine substitution, leading to distinct steric and electronic effects. The meta- and para-chlorine positions in 2,3,4-Trichlorobenzyl bromide likely enhance electrophilicity at the benzylic carbon compared to the 2,3,6-isomer.

Trifluorobenzyl Bromides

  • 2,3,4-Trifluorobenzyl Bromide: CAS: 157911-55-2; Molecular Weight: 225.01 g/mol . Synonym: 1-(Bromomethyl)-2,3,4-trifluorobenzene. Applications: Used in synthesizing piperidine derivatives via nucleophilic substitution (e.g., 1-(2,3,4-trifluorobenzyl)piperidine, 94% yield) .
  • 3,4,5-Trifluorobenzyl Bromide :
    • CAS : 220141-72-0; Molecular Weight : 225.01 g/mol .
    • Key Difference : Fluorine’s strong electron-withdrawing effect increases the electrophilicity of the benzylic bromide compared to chlorine-substituted analogs. This enhances reactivity in SN2 reactions but may reduce stability under acidic conditions.

Methoxy-Substituted Benzyl Bromides

  • 2,6-Dimethoxybenzyl Bromide :
    • Crystallographic Data : Exhibits lengthened Ar–CH₂ (1.512 Å) and CH₂–Br (1.981 Å) bonds compared to unsubstituted benzyl bromide. The torsion angle (87.3°) approaches 90°, indicating minimized steric hindrance .
    • Comparison : Chlorine substituents in 2,3,4-Trichlorobenzyl bromide are bulkier and more electronegative than methoxy groups, likely further elongating bond lengths and altering reactivity.

Other Halogenated Benzyl Bromides

  • 4-Methyl-3-(trifluoromethyl)benzyl Bromide: CAS: 261952-19-6; Molecular Weight: 253.06 g/mol .
  • 2,6-Dichloro-4-(trifluoromethoxy)benzyl Bromide :
    • CAS : 886503-08-8; Molecular Formula : C₈H₄BrCl₂F₃O .
    • Unique Feature : The trifluoromethoxy group combines steric and electronic effects, differing from chlorine’s purely electronegative influence.

Data Tables

Table 1: Molecular Properties of Selected Benzyl Bromides

Compound CAS Number Molecular Weight (g/mol) Key Substituents Hazard Profile
2,3,4-Trichlorobenzyl Bromide Not explicitly listed ~280 (estimated) 2-,3-,4-Cl Likely corrosive
2,3,6-Trichlorobenzyl Bromide 4960-48-9 280.34 2-,3-,6-Cl R22, R34
2,3,4-Trifluorobenzyl Bromide 157911-55-2 225.01 2-,3-,4-F Not specified
2,6-Dimethoxybenzyl Bromide Not provided 215.06 2-,6-OCH₃ N/A

Key Findings and Insights

  • Electronic Effects : Chlorine and fluorine substituents increase electrophilicity at the benzylic carbon, but fluorine’s stronger electron withdrawal may enhance reactivity in SN2 reactions compared to chlorine .
  • Safety Considerations : All halogenated benzyl bromides share corrosive properties, necessitating careful handling .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3,4-Trichlorobenzyl Bromide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves bromination of 2,3,4-trichlorotoluene using reagents like N-bromosuccinimide (NBS) under radical initiation or Lewis acid catalysis. Reaction optimization should focus on solvent polarity (e.g., CCl₄ or THF), temperature control (40–80°C), and stoichiometric ratios of brominating agents. Purity can be enhanced via column chromatography using silica gel and non-polar eluents (e.g., hexane/ethyl acetate) . Monitor reaction progress by TLC (Rf ~0.5 in hexane:EtOAc 9:1) and confirm purity via GC-MS with a polydimethyl siloxane column (retention time ~12–15 min) .

Q. How should researchers characterize 2,3,4-Trichlorobenzyl Bromide to confirm structural integrity?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C, and DEPT-135), FT-IR, and elemental analysis. Key spectral markers include:

  • ¹H NMR : Aromatic protons as a multiplet (δ 7.2–7.5 ppm) and benzylic CH₂Br resonance (δ 4.5–4.8 ppm).
  • ¹³C NMR : C-Br signal at ~30–35 ppm.
  • IR : C-Br stretch at ~550–600 cm⁻¹.
    Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion [M+H]⁺ .

Q. What safety protocols are critical when handling 2,3,4-Trichlorobenzyl Bromide?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant goggles, and a lab coat. Work in a fume hood to avoid inhalation of volatile bromides.
  • Storage : Store in amber glass vials at 2–8°C under inert gas (Ar/N₂) to prevent hydrolysis.
  • Spill Management : Neutralize spills with sodium bicarbonate or calcium carbonate to suppress bromide release. Dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for 2,3,4-Trichlorobenzyl Bromide in nucleophilic substitution reactions?

  • Methodological Answer : Discrepancies often arise from steric hindrance due to the 2,3,4-trichloro substitution pattern. To clarify:

  • Perform kinetic studies under varying conditions (polar aprotic solvents like DMF vs. non-polar solvents).
  • Use computational modeling (DFT) to analyze transition states and steric effects.
  • Compare with analogs (e.g., 3,4-dichloro or 2,4-dibromo derivatives) to isolate electronic vs. steric contributions .

Q. What analytical strategies are recommended to detect trace degradation products of 2,3,4-Trichlorobenzyl Bromide in environmental samples?

  • Methodological Answer :

  • Sample Preparation : Liquid-liquid extraction (LLE) with dichloromethane or solid-phase extraction (SPE) using C18 cartridges.
  • Detection : Capillary electrophoresis (CE) with UV detection at 254 nm, optimized for bromide ion separation using a borate buffer (pH 9.2) to resolve Cl⁻ and Br⁻ peaks .
  • Quantification : Pair with ion chromatography (IC) or inductively coupled plasma mass spectrometry (ICP-MS) for sub-ppm sensitivity .

Q. How does the stability of 2,3,4-Trichlorobenzyl Bromide vary under different storage conditions, and what degradation pathways dominate?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose samples to heat (40°C), humidity (75% RH), and UV light. Monitor via HPLC-UV (C18 column, acetonitrile/water gradient).
  • Dominant Pathways : Hydrolysis to 2,3,4-trichlorobenzyl alcohol (major) and HBr release. Use Karl Fischer titration to track moisture ingress .
  • Mitigation : Add stabilizers like BHT (0.1% w/w) and store under anhydrous conditions .

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